2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C22H16FN5O3S2 and its molecular weight is 481.52. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Apoptotic Effects
- Triazole-Oxadiazoles Synthesis : Studies have shown that triazole-oxadiazole compounds, similar in structure to the compound , possess significant antifungal and apoptotic activities against various Candida species. These compounds have been found non-toxic to healthy cells at tested concentrations (Çavușoğlu et al., 2018).
Anticancer Agents
- Thiazole Derivatives as Anticancer Agents : Research on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides revealed promising anticancer activity, especially against human lung adenocarcinoma cells. These compounds induced apoptosis in cancer cells, demonstrating their potential as anticancer agents (Evren et al., 2019).
Antimicrobial and Antibacterial Activities
- Novel Triazole Derivatives : Research into 3,4,5-trisubstituted 1,2,4-triazole derivatives, which share structural similarities with the compound , showed significant antimicrobial activities against various bacteria and fungi (Yurttaş et al., 2020).
- Antimicrobial Activity of Sulphonamide Derivatives : Studies on 2-bromo-N-(phenylsulfonyl)acetamide derivatives revealed potent antimicrobial activities, suggesting the potential of similar acetamide compounds in antimicrobial applications (Fahim & Ismael, 2019).
Anti-Inflammatory Activity
- Novel Acetamide Derivatives : Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showed significant anti-inflammatory activity, highlighting the potential of similar compounds in anti-inflammatory treatments (Sunder & Maleraju, 2013).
Histamine H3 Receptor Inverse Agonist
- Novel Pyridazin-3-One Derivatives : A study on pyridazin-3-one derivatives as histamine H3 receptor antagonists/inverse agonists revealed their potential in treating attentional and cognitive disorders (Hudkins et al., 2011).
Mechanism of Action
Thiazoles
This compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Thiazoles can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Properties
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O3S2/c1-13-21(33-22(24-13)14-5-7-15(23)8-6-14)18-9-10-20(27-26-18)32-12-19(29)25-16-3-2-4-17(11-16)28(30)31/h2-11H,12H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVUGFLTXVFOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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